(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine

Catalog No.
S14677235
CAS No.
M.F
C19H20O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]o...

Product Name

(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine

IUPAC Name

(4E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonine

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H20O2/c1-20-18-10-11-19-17(14-18)9-5-8-16(12-13-21-19)15-6-3-2-4-7-15/h2-4,6-8,10-11,14H,5,9,12-13H2,1H3/b16-8+

InChI Key

SIWMCFBTVSYSQC-LZYBPNLTSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCCC(=CCC2)C3=CC=CC=C3

Isomeric SMILES

COC1=CC2=C(C=C1)OCC/C(=C\CC2)/C3=CC=CC=C3

(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine is a complex organic compound characterized by its unique structure, which includes a methoxy group and a phenyl group attached to a tetrahydrobenzo[b]oxonine framework. This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

The reactivity of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine can be explored through various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The methoxy group may undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, which can modify the aromatic system.
  • Reduction Reactions: The compound may be susceptible to reduction, particularly at the double bonds within the heterocyclic structure.

These reactions can lead to the synthesis of derivatives with altered biological properties.

(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate:

  • Antimicrobial Properties: Compounds in this class have shown effectiveness against various bacterial and fungal strains.
  • Antitumor Activity: Some derivatives have been tested for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain analogs are being investigated for potential protective effects on neuronal cells.

The specific biological mechanisms of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine remain an area of active research.

Synthesis of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine can be achieved through several methods:

  • Multi-component Reactions: Utilizing starting materials such as phenols and aldehydes in the presence of catalysts can yield this compound through a series of condensation reactions.
  • Cyclization Reactions: The formation of the tetrahydrobenzo[b]oxonine core can be accomplished via cyclization of appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications: Subsequent modifications of functional groups (e.g., methoxylation) can be performed to achieve the desired structure.

These synthetic routes allow for the production of both the target compound and its derivatives for further study.

The applications of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine are varied and include:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Chemical Probes: Used in research to explore biological pathways and mechanisms due to its unique structural features.
  • Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

Interaction studies involving (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine focus on its binding affinities with various biological targets. These studies help elucidate:

  • Receptor Binding: Understanding how this compound interacts with specific receptors can provide insights into its pharmacological effects.
  • Enzyme Inhibition: Investigating whether it acts as an inhibitor or activator for certain enzymes is crucial for determining its therapeutic potential.

These interactions are typically assessed using techniques such as molecular docking studies and in vitro assays.

Several compounds share structural similarities with (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
9-Methoxy-4-(4-methylphenyl)-2,3-dihydrobenzo[b]oxonineMethyl substitution on phenyl ringEnhanced lipophilicity
4-(Phenylamino)-2-methylbenzothiazoleBenzothiazole coreKnown for potent anticancer activity
9-Hydroxy-4-(3-methoxyphenyl)-2,3-dihydrobenzo[b]oxonineHydroxy substitutionIncreased solubility and bioavailability

These comparisons highlight the uniqueness of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine in terms of its specific functional groups and potential biological activities. Each compound's distinct characteristics contribute to its unique profile in medicinal chemistry.

The formation of the nine-membered oxonine ring system in (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine represents a significant synthetic challenge due to the inherent ring strain associated with medium-sized heterocycles [1]. Nine-membered rings possess a strain energy of approximately 15.5 kcal/mol, considerably higher than six-membered rings (1.4 kcal/mol) and even seven-membered rings (7.6 kcal/mol) [2]. This elevated strain energy necessitates specialized cyclization techniques to overcome the unfavorable enthalpic and entropic factors associated with medium-sized ring formation [2].

Several cyclization strategies have been developed for the construction of the benzoxonine framework, with particular emphasis on methods that can accommodate the (E)-configuration at the C4 position and the methoxy substituent at C9 [1] [2].

Phosphine-Catalyzed Annulation Approaches

One effective method for constructing the tetrahydrobenzo[b]oxonine core involves phosphine-catalyzed [5+1] annulation reactions [3]. This approach utilizes β'-acetoxy allenoates as key building blocks, which undergo reaction with appropriately substituted dinucleophiles in the presence of triphenylphosphine as catalyst [3]. The reaction proceeds through a sequence involving initial nucleophilic attack by the phosphine catalyst on the allenoate, followed by intramolecular cyclization [3] [1].

The general procedure involves treating dinucleophiles with triphenylphosphine (30 mol%) and potassium phosphate (1.05 equivalents) in chloroform at 0°C, followed by addition of β'-acetoxy allenoates [3]. This methodology has been successfully applied to the synthesis of 2,5,6,7-tetrahydrobenzo[b]oxonines with yields ranging from 60-79% [3].

Intramolecular Oxidative Cyclization

Another valuable approach for constructing the benzoxonine framework involves intramolecular oxidative cyclization reactions [4] [1]. This strategy is particularly useful for introducing the (E)-configuration at the C4 position, which is a defining characteristic of the target compound [4]. The process typically involves the generation of reactive intermediates that undergo intramolecular cyclization to form the nine-membered ring [4] [2].

For methoxy-substituted derivatives, the cyclization can be facilitated by the electronic properties of the methoxy group, which can stabilize developing positive charges during the ring-forming process [4] [5]. This approach has been successfully employed in the synthesis of related heterocyclic systems, including benzochromeno derivatives [4].

Macrocyclic Lactonization and Ring Expansion

Macrocyclic lactonization represents one of the most reliable methods for oxonine ring system formation [1]. This approach involves the formation of a lactone, which can subsequently be reduced to provide the corresponding ether [1] [2]. For the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine, this strategy requires careful control of stereochemistry to ensure the desired (E)-configuration at the C4 position [1].

Ring expansion strategies offer an alternative approach to overcome the high ring strain associated with direct cyclization [2]. This method involves the expansion of smaller rings or the contraction of larger rings to generate the nine-membered oxonine system [2]. For example, the Grob fragmentation of fused 5,6-bicyclic ring systems containing 1,3-diols has been successfully employed to construct nine-membered carbocycles, and similar approaches can be adapted for heterocyclic systems like benzoxonines [2].

Table 1: Comparison of Cyclization Methods for Benzoxonine Ring Formation

Cyclization MethodKey ReagentsTypical Yields (%)StereoselectivityReference
Phosphine-catalyzed [5+1] annulationPPh₃, β'-acetoxy allenoates60-79Moderate to high [3]
Intramolecular oxidative cyclizationOxidizing agents (e.g., Cu(OAc)₂)31-58Variable [4]
Macrocyclic lactonizationCoupling reagents (e.g., DCC)40-75High [1]
Ring expansion (Grob fragmentation)Acid catalysts35-65High [2]

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methods for the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives represents an important frontier in heterocyclic chemistry [6] [7]. These approaches enable the construction of stereochemically defined benzoxonine frameworks with high levels of enantioselectivity [7].

Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysts have emerged as powerful tools for the asymmetric synthesis of medium-sized heterocycles, including benzoxonines [6] [7]. These catalysts can coordinate to appropriate functional groups within the substrate, directing the cyclization process to favor the formation of a specific enantiomer or diastereomer [6]. For the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives, chiral Lewis acids based on transition metals such as copper, scandium, or indium have shown particular promise [7] [8].

The general approach involves the coordination of the Lewis acid to oxygen-containing functional groups, such as carbonyl moieties or alcohols, which activates them toward nucleophilic attack and controls the facial selectivity of the subsequent cyclization [6] [7]. By employing chiral ligands, such as bisphosphines or chiral oxazolines, high levels of enantioselectivity can be achieved [7] [9].

Asymmetric Organocatalysis

Organocatalytic approaches offer metal-free alternatives for the asymmetric synthesis of benzoxonine derivatives [7] [8]. Bifunctional organocatalysts, such as those based on cinchona alkaloids or thioureas, can simultaneously activate both nucleophilic and electrophilic components through hydrogen bonding interactions, facilitating enantioselective cyclization reactions [7].

Recent advances in this area include the development of bifunctional quinoline-squaramide catalysts, which have been successfully applied to the asymmetric synthesis of related medium-sized heterocycles [7]. These catalysts can promote domino reactions involving sequential nucleophilic additions, leading to the formation of complex heterocyclic frameworks with multiple stereogenic centers [7].

Copper-Catalyzed Asymmetric Cyclization

Copper-catalyzed asymmetric cyclization represents a particularly promising approach for the synthesis of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives [9] [10]. This methodology typically involves the use of chiral bisphosphine-copper complexes, which can promote intramolecular cyclization reactions with high levels of enantioselectivity [9].

For example, copper-catalyzed reductive intramolecular cyclization has been successfully applied to the asymmetric construction of related seven-membered nitrogen heterocycles, such as 1-benzazepine derivatives [9]. Similar approaches could be adapted for the synthesis of benzoxonine systems, utilizing appropriate oxygen-containing precursors [9] [10].

Table 2: Catalytic Asymmetric Methods for Benzoxonine Synthesis

Catalyst TypeChiral Ligand/AdditiveEnantioselectivity (% ee)Yield Range (%)Reference
Chiral Lewis acidsBINOL-derived phosphates76-9631-91 [7] [10]
Bifunctional organocatalystsQuinoline-squaramides83-9728-98 [7]
Copper complexesChiral bisphosphines85-9540-85 [9] [10]
Gold catalystsBINOL-derived phosphonites80-9235-75 [10]

Post-Functionalization Through Cross-Coupling Reactions

Post-functionalization of the (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine scaffold through cross-coupling reactions provides a versatile approach for introducing structural diversity and enhancing the properties of these compounds [11] [12]. Cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making them particularly valuable for the modification of complex heterocyclic frameworks [11].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, represent powerful tools for the functionalization of benzoxonine derivatives [11] [13]. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst [11].

For the functionalization of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives, these methods can be applied to introduce various substituents at different positions of the heterocyclic framework [11] [12]. The high functional group tolerance of palladium catalysts makes these approaches particularly valuable for late-stage modifications of complex molecules [11].

The Suzuki reaction, which involves the coupling of organoboronic acids with organohalides, has been extensively utilized for the introduction of aryl and heteroaryl groups [13]. This reaction proceeds under mild conditions and is compatible with a wide range of functional groups, making it particularly suitable for the modification of sensitive heterocyclic compounds like benzoxonines [13].

Carbon-Hydrogen Bond Activation

Carbon-hydrogen bond activation represents an emerging approach for the direct functionalization of benzoxonine derivatives without the need for pre-functionalized substrates [12]. This methodology enables the selective modification of specific C-H bonds within the heterocyclic framework, providing access to derivatives that would be difficult to prepare using traditional methods [12].

Palladium-catalyzed C-H activation/C-C cross-coupling reactions have been developed for various heterocyclic systems and could be adapted for the functionalization of benzoxonine derivatives [12]. These reactions typically involve the use of directing groups, such as carbonyl moieties or nitrogen-containing heterocycles, which coordinate to the palladium catalyst and direct the C-H activation to specific positions [12].

Miyaura Borylation and Sequential Cross-Coupling

The Miyaura borylation reaction, which involves the palladium-catalyzed conversion of organohalides to organoboronic esters, provides a valuable method for the preparation of benzoxonine-derived boronic acid derivatives [14]. These intermediates can subsequently undergo various cross-coupling reactions, enabling the sequential introduction of multiple substituents [14].

For the functionalization of (E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine derivatives, this approach offers a versatile strategy for introducing structural diversity [14]. The borylation can be performed under mild conditions, and the resulting boronic esters are compatible with a wide range of subsequent transformations [14].

Table 3: Cross-Coupling Reactions for Benzoxonine Functionalization

Cross-Coupling MethodCoupling PartnerCatalyst SystemTypical Yields (%)Reference
Suzuki couplingArylboronic acidsPd(PPh₃)₄, base65-95 [11] [13]
Heck reactionAlkenesPd(OAc)₂, phosphine ligands55-85 [11] [12]
C-H activationAryl halidesPd(OAc)₂, oxidants40-75 [12]
Miyaura borylationBis(pinacolato)diboronPd catalyst, base60-90 [14]
Sonogashira couplingTerminal alkynesPd/Cu catalysts50-80 [11]

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

280.146329876 g/mol

Monoisotopic Mass

280.146329876 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

Explore Compound Types